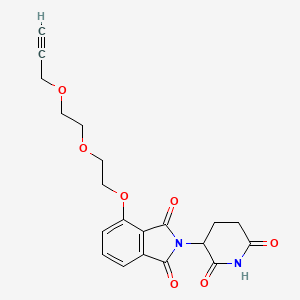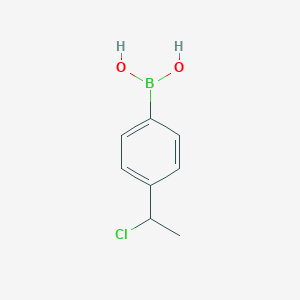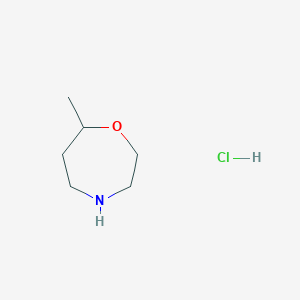![molecular formula C22H17N3O3S2 B2487300 (E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895024-90-5](/img/structure/B2487300.png)
(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of compounds that are often studied for their potential biological activities and unique chemical properties. The synthesis and structural analysis of such compounds contribute significantly to the field of medicinal chemistry and materials science, providing insights into the design of new molecules with desired functionalities.
Synthesis Analysis
The synthesis of complex molecules like this involves multiple steps, including the formation of intermediate compounds, which are then further modified or combined to achieve the final structure. Techniques such as condensation reactions, cyclization, and the introduction of specific functional groups are common. For example, the synthesis of benzamide derivatives involves potent and selective reactions that can be tailored to produce specific molecular structures (Borzilleri et al., 2006).
Molecular Structure Analysis
The analysis of molecular structure is pivotal in understanding the properties and potential applications of a compound. Techniques such as X-ray crystallography provide detailed insights into the molecular arrangement, bond lengths, angles, and overall geometry. For instance, crystal structure analysis of related compounds reveals the stability of the structure through hydrogen bonds and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound is determined by its functional groups and molecular structure. Benzothiazole derivatives, for example, are known for their potential in forming various chemical bonds and reactions, contributing to the synthesis of pharmacologically active molecules. The presence of specific substituents influences the compound's ability to participate in chemical reactions (Lee et al., 2009).
Aplicaciones Científicas De Investigación
Insecticidal Agents
This compound has been studied for its potential use as an insecticidal agent. In a study on sulfonamide thiazole derivatives, which share structural similarities with the compound , demonstrated effectiveness against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, indicating a potential application in pest control (Soliman et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Compounds similar in structure to (E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in medical and pharmaceutical applications (Mansour et al., 2020).
Tubulin Polymerization Inhibition in Cancer Therapy
Another study focused on 2-anilinonicotinyl-linked acrylamide conjugates, which are structurally related to the target compound. These conjugates have shown cytotoxic activity against various human cancer cell lines and inhibited tubulin polymerization, suggesting their potential use in cancer therapy (Kamal et al., 2014).
Catalytic Activity in Oxidation Reactions
Compounds with similar structures have been used as catalysts in oxidation reactions. For instance, dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands showed efficacy as catalysts for olefin oxidation. This implies potential industrial applications in chemical synthesis and processing (Ghorbanloo et al., 2017).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vivo and in vitro studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its impact on the environment during production and use.
Direcciones Futuras
- Biological Studies : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Formulation : Develop suitable formulations (tablets, injections, etc.) for administration.
- Patent and Commercialization : Consider intellectual property protection and commercialization strategies.
Propiedades
IUPAC Name |
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-21(6-5-16-4-2-10-29-16)25(14-15-3-1-7-23-13-15)22-24-17-11-18-19(12-20(17)30-22)28-9-8-27-18/h1-7,10-13H,8-9,14H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFZCTXBGSAEX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

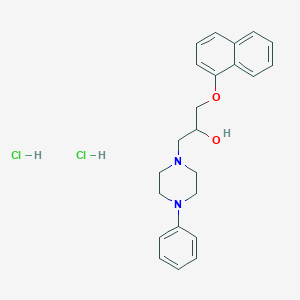
![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
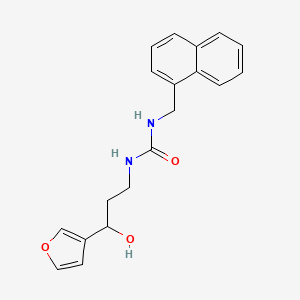
![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
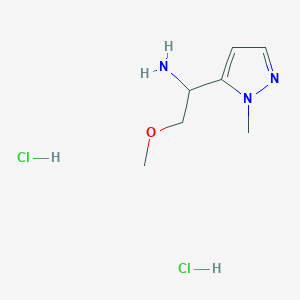
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
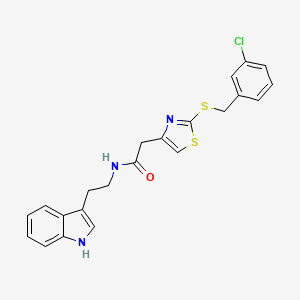
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
